molecular formula C7H18Cl2N2O B8134028 (2R)-1-morpholinopropan-2-amine;dihydrochloride

(2R)-1-morpholinopropan-2-amine;dihydrochloride

Cat. No.: B8134028
M. Wt: 217.13 g/mol
InChI Key: RHBFKLBQUFJFHN-UHFFFAOYSA-N
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Description

(2R)-1-morpholinopropan-2-amine;dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a morpholine ring attached to a propan-2-amine backbone, and it is typically available in its dihydrochloride salt form.

Preparation Methods

The synthesis of (2R)-1-morpholinopropan-2-amine;dihydrochloride involves several steps. One common method includes the reaction of morpholine with 2-bromo-1-propanamine under controlled conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

(2R)-1-morpholinopropan-2-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2R)-1-morpholinopropan-2-amine;dihydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2R)-1-morpholinopropan-2-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(2R)-1-morpholinopropan-2-amine;dihydrochloride can be compared with other similar compounds, such as:

    2-Morpholin-4-ylpropan-1-amine: This compound has a similar structure but differs in the position of the amine group.

    N-Methyl-3-morpholin-4-ylpropan-1-amine: This compound contains an additional methyl group, which can affect its chemical properties and reactivity.

    N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride: Similar to the previous compound but in its dihydrochloride salt form.

The uniqueness of this compound lies in its specific structure and the presence of the morpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-morpholin-4-ylpropan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-7(8)6-9-2-4-10-5-3-9;;/h7H,2-6,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBFKLBQUFJFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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